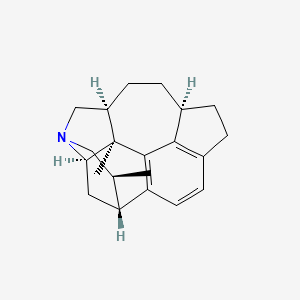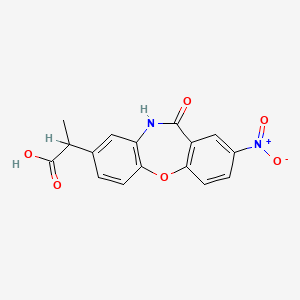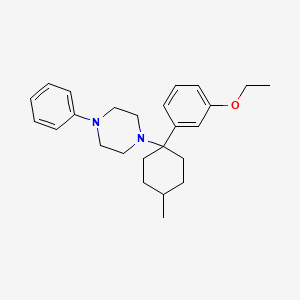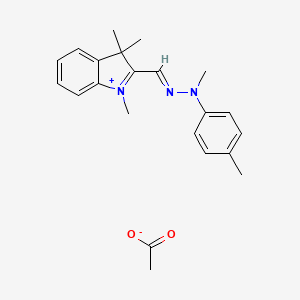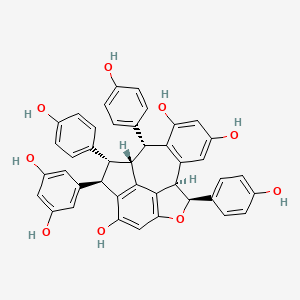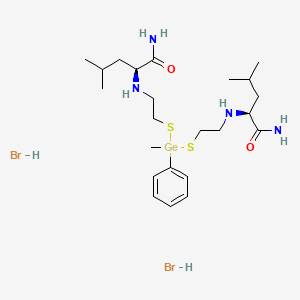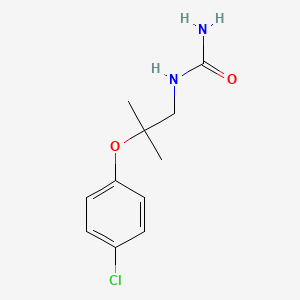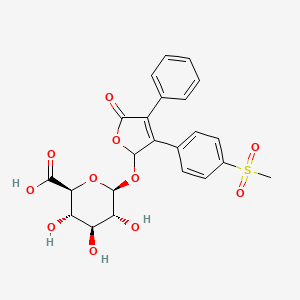
3-Ethoxy-4-ethylthio-5-methoxyphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It was first synthesized by Alexander Shulgin and documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL) . This compound belongs to the phenethylamine class of chemicals and is known for its psychoactive properties.
Vorbereitungsmethoden
The synthesis of 4-Tasb involves several steps, starting with the appropriate precursor chemicals. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the core phenethylamine structure through a series of chemical reactions, including condensation and cyclization reactions.
Introduction of the thio group: The thio group is introduced into the molecule through a substitution reaction, where a suitable thio reagent is used under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 4-Tasb.
Analyse Chemischer Reaktionen
4-Tasb undergoes various chemical reactions, including:
Oxidation: 4-Tasb can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction of 4-Tasb can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thio derivatives.
Substitution: 4-Tasb can undergo substitution reactions where the thio group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-Tasb has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of thio-substituted phenethylamines.
Biology: Researchers investigate the effects of 4-Tasb on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Although not widely used in medicine, 4-Tasb is studied for its potential therapeutic effects and psychoactive properties.
Industry: Its applications in the industry are limited, but it serves as a reference compound for developing new psychoactive substances.
Wirkmechanismus
The mechanism of action of 4-Tasb involves its interaction with serotonin receptors in the brain. It primarily targets the 5-HT2A receptor, leading to altered perception and mood. The compound’s psychoactive effects are mediated through the modulation of neurotransmitter release and receptor activation.
Vergleich Mit ähnlichen Verbindungen
4-Tasb is structurally similar to other phenethylamines such as:
Asymbescaline: Shares a similar core structure but lacks the thio group.
Mescaline: A well-known psychedelic compound with a similar phenethylamine backbone but different substituents.
2C-T-7: Another thio-substituted phenethylamine with distinct psychoactive properties.
The uniqueness of 4-Tasb lies in its specific thio substitution, which imparts unique chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
90109-51-6 |
|---|---|
Molekularformel |
C13H21NO2S |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
2-(3-ethoxy-4-ethylsulfanyl-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-16-12-9-10(6-7-14)8-11(15-3)13(12)17-5-2/h8-9H,4-7,14H2,1-3H3 |
InChI-Schlüssel |
IUZSEPUWBBUJME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1SCC)OC)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


